N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, also known as DPP-4 inhibitor, is a class of drugs that is commonly used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone glucagon-like peptide-1 (GLP-1). This results in increased levels of GLP-1, which in turn stimulates the release of insulin and lowers blood sugar levels.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Rearrangement Reactions : The compound's structure is relevant to research on rearrangement reactions of sulfonamides derived from serine and threonine. Such studies highlight the synthetic utility of sulfonamide compounds in producing pyrrolidin-3-ones, which are valuable intermediates in organic synthesis (Králová et al., 2019).
Antibody Generation for Sulfonamide Antibiotics : Research on generating broad specificity antibodies for sulfonamide antibiotics involves the development of enzyme-linked immunosorbent assays (ELISAs). These assays are used for detecting sulfonamide antibiotics in milk samples, demonstrating the compound's potential in food safety and regulatory compliance applications (Adrián et al., 2009).
Selective Inverse Agonists Discovery : The chemical's structural framework is pertinent to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This research underscores the compound's importance in therapeutic agent development, focusing on its ability to modulate immune responses (Duan et al., 2019).
Material Science and Engineering
Ionic Liquid Properties : Studies involving N-methyl-N-propyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide, a related ionic liquid, highlight the compound's relevance in understanding ionic interactions, diffusion coefficients, and the development of novel ionic liquids with specific properties. This research is critical for applications in energy storage and electrochemistry (Nicotera et al., 2005).
properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S2/c19-18(20)28(24,25)16-5-3-4-14(12-16)21-17(23)13-6-8-15(9-7-13)29(26,27)22-10-1-2-11-22/h3-9,12,18H,1-2,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASFVOCIMRVALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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